Isonitrin B
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Overview
Description
Preparation Methods
The synthesis of Isonitrin B involves several steps, starting with the preparation of key intermediates. One notable method includes the cyclization of an intermediate alkylidene carbene . The synthetic route typically involves the use of reagents such as n-butyllithium and (trimethylsilyl)diazomethane under controlled conditions . The reaction conditions often require low temperatures, such as -60°C, to ensure the stability of the intermediates .
Chemical Reactions Analysis
Isonitrin B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include n-butyllithium, diazomethane, and various solvents like dimethoxyethane (DME) and ethyl acetate (EtOAc) . The major products formed from these reactions are highly functionalized cyclopentene derivatives .
Scientific Research Applications
It is primarily known for its antibiotic properties, making it a valuable compound in the field of medicine . Additionally, its unique chemical structure allows for its use in various chemical and biological studies, including the synthesis of other complex molecules . In the industrial sector, Isonitrin B’s reactivity makes it a useful intermediate in the production of specialized chemicals .
Mechanism of Action
The mechanism of action of Isonitrin B involves its interaction with specific molecular targets, leading to its antibiotic effects . The compound’s highly reactive isonitrile group plays a crucial role in its biological activity, allowing it to inhibit the growth of certain bacteria . The exact molecular pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with essential bacterial enzymes and metabolic processes .
Comparison with Similar Compounds
Properties
CAS No. |
83058-95-1 |
---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
(1R,2R,5R)-2-[(1R)-1-hydroxyethyl]-4-isocyano-6-oxabicyclo[3.1.0]hex-3-en-2-ol |
InChI |
InChI=1S/C8H9NO3/c1-4(10)8(11)3-5(9-2)6-7(8)12-6/h3-4,6-7,10-11H,1H3/t4-,6-,7-,8-/m1/s1 |
InChI Key |
ORZXXRGEVDJEIX-XVFCMESISA-N |
Isomeric SMILES |
C[C@H]([C@@]1(C=C([C@@H]2[C@H]1O2)[N+]#[C-])O)O |
Canonical SMILES |
CC(C1(C=C(C2C1O2)[N+]#[C-])O)O |
Origin of Product |
United States |
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